3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride
Description
3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride is a synthetic small molecule characterized by a propanamide backbone substituted with a phenyl group, an amino group, and a 2-methyl-1-(thiophen-2-yl)propyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13;/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGMQJPQDGQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride is a compound of significant interest due to its complex structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.4 g/mol. Its IUPAC name is 3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide. The structure includes an amino group, a thiophene ring, and a phenylpropanamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2OS |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 3-amino-N-(2-methyl-1-thiophen-2-ylpropyl)-3-phenylpropanamide |
| InChI | InChI=1S/C17H22N2OS/c1-12(2)17(15-9-6-10-21-15)19-16(20)11-14(18)13-7-4-3-5-8-13/h3-10,12,14,17H,11,18H2,1-2H3,(H,19,20) |
| Origin | United States |
The mechanism of action for this compound involves interactions with specific molecular targets within cells. These targets may include enzymes and receptors involved in inflammatory and antimicrobial pathways. The compound has been studied for its potential to modulate the activity of various signaling pathways that are critical in disease processes.
Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that it has potential antimicrobial effects against various pathogens, which could be beneficial in developing new antibiotics.
- Cancer Research : The compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that related compounds effectively reduced inflammation markers in macrophage cell lines when exposed to lipopolysaccharides (LPS). This suggests a similar potential for the target compound.
- Antimicrobial Testing : A study on derivatives of thiophene compounds showed significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. This supports further investigation into the antimicrobial efficacy of the compound .
- Cancer Cell Line Studies : Research on structurally similar compounds indicated potential cytotoxic effects against breast cancer and leukemia cell lines, suggesting that the target compound may also exhibit similar properties.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Key Structural Features | Molecular Weight | Solubility (HCl Salt) | Potential Biological Impact |
|---|---|---|---|---|
| Target Compound | Phenylpropanamide, 2-methyl-thiophene-propyl | ~338.89 | High (mono-HCl) | Neurological targets, moderate lipophilicity |
| 3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide hydrochloride | 5-Cl-thiophene, ethyl chain | 345.29 | Moderate | Enhanced electrophilic interactions |
| 2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride | Dimethylamino-propyl, di-HCl | 347.90 | Very High | Improved bioavailability |
| Duloxetine Impurity A | Naphthyloxy-propylamine, thiophene | 351.93 | High | Serotonin/norepinephrine reuptake inhibition |
| N-(6-Fluorobenzo[d]thiazol-2-yl)-...-3-phenylpropanamide hydrochloride | Fluorobenzothiazole, dimethylamino-propyl | 422.0 | Moderate | Enhanced π-π stacking, metabolic stability |
Key Findings and Implications
Thiophene Substitutions : Chlorine or fluorine on the thiophene ring improves target interaction but may alter pharmacokinetics .
Alkyl Chain Modifications: Tertiary amines (e.g., dimethylamino) enhance solubility, critical for oral bioavailability .
Aromatic Moieties : Naphthyl or benzothiazole groups introduce distinct binding profiles compared to phenylpropanamide .
Salt Forms: Dihydrochloride salts offer superior solubility but may require adjusted dosing compared to monohydrochlorides .
Q & A
Q. What are the recommended synthetic routes for 3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including alkylation of the amine group and subsequent salt formation with hydrochloric acid. Key steps include:
- Amine alkylation : Reacting a thiophene-containing precursor (e.g., 2-methyl-1-(thiophen-2-yl)propylamine) with 3-phenylpropanamide derivatives under basic conditions.
- Hydrochloride salt formation : Acidification with HCl in polar solvents like ethanol or methanol .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal conditions via response surface methodology .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity, particularly the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and the stereochemistry of the chiral center .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 403.18) and fragmentation patterns to validate the hydrochloride salt .
- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and NH bending at ~1550 cm⁻¹) .
Q. What in vitro models are suitable for initial bioactivity testing?
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases or proteases) to screen for inhibitory activity, with IC₅₀ determination via fluorometric or colorimetric substrates .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT or resazurin-based protocols, ensuring dose-response validation (e.g., 1–100 µM range) .
Advanced Research Questions
Q. How can computational methods and experimental design be integrated to improve synthesis yield?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in alkylation or salt formation steps .
- Machine learning : Train models on historical reaction data to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst choices (e.g., NaHCO₃ vs. K₂CO₃) .
- Feedback loops : Combine computational predictions with high-throughput experimentation to iteratively refine conditions .
Q. How to resolve discrepancies in biological activity data across studies?
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity or cell line passage number .
- Orthogonal assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent used in dosing solutions) .
Q. How to elucidate the reaction mechanism using kinetic and isotopic labeling studies?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-carbon of the amine) to probe rate-determining steps .
- Tracer studies : Use ¹³C-labeled precursors to track carbon flow during amide bond formation via NMR or LC-MS .
- Computational modeling : Compare experimental activation energies with DFT-calculated transition states to validate mechanistic hypotheses .
Q. What role does the thiophene moiety play in the compound’s reactivity and bioactivity?
- Electron-rich aromatic system : Enhances π-π stacking with target proteins (e.g., kinase ATP-binding pockets) .
- Metabolic stability : Thiophene’s resistance to oxidative degradation improves pharmacokinetic profiles compared to phenyl analogs .
- Synthetic versatility : Acts as a directing group in cross-coupling reactions for further derivatization .
Q. How to apply QSAR models for predicting physicochemical and ADMET properties?
- Descriptor selection : Use molecular weight, logP, and topological polar surface area (TPSA) to predict solubility and permeability .
- ADMET prediction : Leverage tools like SwissADME or ADMETlab to estimate hepatic clearance, CYP inhibition, and plasma protein binding .
- Validation : Compare predicted vs. experimental values (e.g., measured logD at pH 7.4) to refine model accuracy .
Methodological Considerations
Q. Key considerations for designing a scalable synthesis process
- Reactor type : Use continuous flow reactors for exothermic steps (e.g., HCl addition) to improve heat dissipation and scalability .
- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) to balance yield and purity (>98% by HPLC) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to assess purity and identify impurities in the final product?
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (0.1% TFA in acetonitrile/water) to resolve impurities (e.g., unreacted amine or byproducts) .
- LC-MS/MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry and structural elucidation using MS² fragmentation .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., amide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
